molecular formula C18H23ClN4O2 B3030661 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 939986-91-1

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3030661
CAS No.: 939986-91-1
M. Wt: 362.9
InChI Key: BIVNXCLFVVVPGD-UHFFFAOYSA-N
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Description

“[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C18H23ClN4O2 and a molecular weight of 362.86 . It is used for pharmaceutical testing .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by condensing ortho-diamines with 1,2-diketones . The specific synthesis process of “this compound” is not mentioned in the retrieved papers.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 362.86 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved papers.

Scientific Research Applications

  • Metal-Free Alkoxycarbonylation : A study by Xie et al. (2019) discusses a metal-free C3-alkoxycarbonylation method for the synthesis of quinoxaline-3-carbonyl compounds, including compounds similar to the query chemical. This method is important for the eco-friendly synthesis of bioactive natural products and drugs (Xie et al., 2019).

  • Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : A compound structurally related to the query, THRX-198321, exhibits high affinity for muscarinic acetylcholine receptors and β2-adrenoceptors, indicating its potential in treating respiratory disorders (Steinfeld et al., 2011).

  • Catalyst in Synthesis of Coumarin Derivatives : Piperidine, a component of the query compound, is used as a catalyst in the synthesis of coumarin derivatives, demonstrating its role in facilitating complex chemical reactions (Alizadeh et al., 2014).

  • Synthetic and Crystallographic Studies : Research by Kant et al. (2015) on a compound similar to the query chemical, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, focuses on its synthesis and crystal structure, providing insights into its chemical properties and potential applications (Kant et al., 2015).

  • GABAA Receptor Interaction : A study by Tenbrink et al. (1994) investigates compounds including tert-butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1- c]quinoxaline-1-carboxylate, which bind with high affinity to the GABAA/benzodiazepine receptor, indicating potential applications in neuroscience and pharmacology (Tenbrink et al., 1994).

Properties

IUPAC Name

tert-butyl N-[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)20-12-7-6-10-23(11-12)16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVNXCLFVVVPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671388
Record name tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-91-1
Record name tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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